molecular formula C19H19N3O B4534402 4'-(1H-imidazol-1-ylmethyl)-N,N-dimethylbiphenyl-4-carboxamide

4'-(1H-imidazol-1-ylmethyl)-N,N-dimethylbiphenyl-4-carboxamide

Cat. No. B4534402
M. Wt: 305.4 g/mol
InChI Key: GASUTYDGNFAGBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazole derivatives often involves complex organic reactions that provide insights into potential pathways for synthesizing 4'-(1H-imidazol-1-ylmethyl)-N,N-dimethylbiphenyl-4-carboxamide. For instance, compounds like 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide have been synthesized and crystallized, demonstrating the versatility of imidazole synthesis methods and their adaptability to various substituents and structural frameworks (Banerjee et al., 1999).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is a critical area of study, providing insights into the compound's potential interactions and stability. The crystal structures and molecular geometries of related compounds, such as substituted 1H-imidazole-4,5-dicarbonitrile used as catalysts, offer valuable information on steric and electronic effects influencing the compound's reactivity and binding properties (Bats et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of imidazole derivatives, including reactions like N-demethylation, highlights the compound's functional versatility and potential for modification into various bioactive molecules. Studies on related compounds demonstrate the chemical transformations imidazole derivatives can undergo, providing a foundation for understanding the chemical behavior of 4'-(1H-imidazol-1-ylmethyl)-N,N-dimethylbiphenyl-4-carboxamide (Skibba et al., 1970).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of imidazole derivatives are crucial for their application in various fields. Research on compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide sheds light on these aspects, providing a comparative basis for understanding the physical characteristics of 4'-(1H-imidazol-1-ylmethyl)-N,N-dimethylbiphenyl-4-carboxamide (Bhaskar et al., 2019).

properties

IUPAC Name

4-[4-(imidazol-1-ylmethyl)phenyl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-21(2)19(23)18-9-7-17(8-10-18)16-5-3-15(4-6-16)13-22-12-11-20-14-22/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASUTYDGNFAGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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